molecular formula C14H34OSi2 B14588792 1,1-Bis(trimethylsilyl)octan-1-OL CAS No. 61289-37-0

1,1-Bis(trimethylsilyl)octan-1-OL

Cat. No.: B14588792
CAS No.: 61289-37-0
M. Wt: 274.59 g/mol
InChI Key: CICFCCSDAQADRN-UHFFFAOYSA-N
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Description

1,1-Bis(trimethylsilyl)octan-1-ol is a specialized organosilicon compound of high interest in synthetic organic chemistry. Its structure, featuring a tertiary alcohol shielded by two trimethylsilyl (TMS) groups, makes it a valuable intermediate and protecting group in complex multi-step synthesis. The steric bulk of the TMS groups can be utilized to direct regioselectivity in reactions or to protect the carbinol carbon from undesired nucleophilic attack. Researchers employ this compound in the development of new synthetic methodologies, particularly in the preparation of sensitive or highly functionalized molecules. As a precursor, it can be used to introduce silyl groups or to construct more complex silicon-containing architectures. This product is strictly labeled For Research Use Only (RUO) and is not intended for human or veterinary diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61289-37-0

Molecular Formula

C14H34OSi2

Molecular Weight

274.59 g/mol

IUPAC Name

1,1-bis(trimethylsilyl)octan-1-ol

InChI

InChI=1S/C14H34OSi2/c1-8-9-10-11-12-13-14(15,16(2,3)4)17(5,6)7/h15H,8-13H2,1-7H3

InChI Key

CICFCCSDAQADRN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(O)([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for 1,1 Bis Trimethylsilyl Octan 1 Ol and Analogous Bis Trimethylsilyl Carbinol Architectures

Direct Synthesis through the Introduction of Bis(trimethylsilyl)Moiety

The most straightforward approach to constructing 1,1-bis(trimethylsilyl)carbinols involves the direct introduction of the key bis(trimethylsilyl)methyl fragment onto a carbonyl electrophile. This is typically achieved through nucleophilic addition reactions where a pre-formed organometallic reagent bearing the bis(trimethylsilyl)methyl group attacks a suitable carbonyl compound.

Nucleophilic Addition to Carbonyl Substrates

The nucleophilic addition of a bis(trimethylsilyl)methyl anion equivalent to an aldehyde or ketone is a fundamental method for creating the C-C bond of the target carbinol. In the specific synthesis of 1,1-Bis(trimethylsilyl)octan-1-OL, the carbonyl substrate is octanal (B89490). The reaction proceeds via the attack of the nucleophilic carbon of the bis(trimethylsilyl)methyl moiety on the electrophilic carbonyl carbon of octanal. Subsequent aqueous workup protonates the resulting alkoxide to yield the final tertiary alcohol.

The general scheme for this transformation is as follows:

Source: Based on the general principles of nucleophilic addition of organometallic reagents to carbonyls.

This method's success hinges on the efficient generation and reactivity of the bis(trimethylsilyl)methyl nucleophile.

Reactions Involving Silylated Organometallic Reagents

To facilitate the nucleophilic addition described above, a highly reactive silylated organometallic reagent is required. The most common choice is bis(trimethylsilyl)methyllithium (B8397086), [(CH₃)₃Si]₂CHLi. This reagent is typically prepared by the deprotonation of bis(trimethylsilyl)methane (B1329431) with a strong base like n-butyllithium or by the reaction of bis(trimethylsilyl)methyl chloride with lithium metal. researchgate.net The resulting organolithium species is a potent nucleophile capable of adding to a wide range of aldehydes and ketones. researchgate.net

For the synthesis of this compound, bis(trimethylsilyl)methyllithium is reacted with octanal in an aprotic solvent, such as tetrahydrofuran (B95107) (THF), typically at low temperatures to control reactivity and minimize side reactions.

Reagent 1Reagent 2ProductConditions
Bis(trimethylsilyl)methyllithiumOctanalThis compoundAnhydrous THF, low temperature, followed by aqueous workup
Bis(trimethylsilyl)methylmagnesium halideOctanalThis compoundAnhydrous ether or THF, followed by aqueous workup

This interactive table summarizes the key reagents for the direct synthesis of this compound via nucleophilic addition.

The steric bulk of the bis(trimethylsilyl)methyl group can influence the reaction rate but also provides a driving force for the formation of the sterically congested alcohol product.

Indirect Synthetic Pathways and Precursor Transformations

Indirect methods provide alternative routes to 1,1-bis(trimethylsilyl)carbinols, often involving the transformation of a precursor molecule that already contains the key structural elements. These pathways can be advantageous when direct methods are inefficient or when specific functional group tolerance is required.

Reduction of Acyl Silanes to α-Silyl Alcohols

An alternative strategy involves the synthesis of a suitable acylsilane precursor, specifically a bis(trimethylsilyl)ketone, followed by its reduction to the corresponding alcohol. For the target molecule, this would involve the preparation of 1,1-bis(trimethylsilyl)octan-1-one, which would then be reduced to this compound.

The synthesis of bis(trimethylsilyl)ketones can be achieved through methods such as the hydrolysis of α-chloro-α,α-bis(trimethylsilyl) ethers. researchgate.net Once the bis(silyl)ketone is obtained, it can be reacted with an organometallic reagent, which formally acts as a reducing agent in this context, to yield the tertiary alcohol. For instance, reaction with a Grignard reagent or an organolithium compound can lead to the desired addition product. researchgate.net Alternatively, standard hydride reducing agents can be employed. However, the choice of reducing agent must be carefully considered due to the unique electronic nature of the acylsilane carbonyl group. Common reducing agents for ketones include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org

PrecursorReagentProduct
1,1-Bis(trimethylsilyl)octan-1-oneLiAlH₄ or NaBH₄This compound
1,1-Bis(trimethylsilyl)octan-1-oneAlkyl Grignard Reagent (e.g., MeMgBr)1-Alkyl-1,1-bis(trimethylsilyl)octan-1-ol

This interactive table outlines the reduction of a bis(silyl)ketone precursor.

Functionalization of Pre-existing Silane (B1218182) Scaffolds

This approach involves starting with a molecule that already contains one or more silyl (B83357) groups and elaborating its structure to form the desired bis(trimethylsilyl)carbinol. This strategy is highly versatile and allows for the construction of complex silylated molecules through a stepwise process.

For example, a molecule containing a single trimethylsilyl (B98337) group and a suitable functional handle can be further silylated and then converted to the carbinol. A general example of this principle is the regioselective synthesis of allyl- and vinylsilyl alcohols from a common allylsilane precursor. uva.es In these syntheses, the acidic protons alpha to the silicon atom are utilized to generate an α-silylcarbanion, which then reacts with an aldehyde to form a silyl-substituted alcohol. uva.es This demonstrates how a pre-existing silane can be functionalized to build more complex structures.

Considerations for Stereochemical Control in Related Highly Substituted α-Silyl Alcohol Syntheses

When the carbon atom adjacent to the carbinol group is also substituted, or when the carbonyl precursor is prochiral, the synthesis of α-silyl alcohols can lead to the formation of stereoisomers. Achieving stereochemical control in these reactions is a significant challenge and an area of active research. The synthesis of highly substituted α-silyl alcohols with defined stereochemistry requires sophisticated synthetic strategies.

The principles of 1,2-asymmetric induction, often rationalized by models such as the Felkin-Anh or Cram-chelation models, are applicable to the nucleophilic addition to α-chiral aldehydes or ketones. diva-portal.org In the context of synthesizing chiral α-silyl alcohols, a nucleophilic silyl anion could add to a prochiral ketone, or a chiral nucleophile could add to an acylsilane.

Recent advances have demonstrated the potential for high diastereoselectivity in reactions involving silylated compounds. For instance, the diastereoselective synthesis of cis-2,6-disubstituted dihydropyrane derivatives has been achieved through a silyl-Prins cyclization, where the stereochemical outcome is controlled by the formation of a chair-like transition state with substituents in equatorial positions. uva.es Furthermore, catalytic asymmetric conjugate addition of organometallic reagents to α,β-unsaturated acylsilanes has been shown to produce chiral acylsilanes with good enantioselectivity, which could then be converted to chiral α-silyl alcohols. rsc.org

These examples highlight that by careful selection of substrates, reagents (including chiral catalysts or auxiliaries), and reaction conditions, it is possible to influence the stereochemical outcome and synthesize enantioenriched, highly substituted α-silyl alcohols.

Emerging Catalytic Strategies for C-O and C-Si Bond Formation in Carbinol Synthesis

The construction of the 1,1-bis(trimethylsilyl)alkanol moiety hinges on the effective formation of a C-O single bond and two C-Si bonds at the same carbon center. Modern catalytic approaches are revolutionizing this field by offering milder reaction conditions, higher atom economy, and improved selectivity. These strategies can be broadly categorized into methods focusing on the catalytic formation of C-O bonds and those centered on the creation of C-Si bonds.

A key challenge in synthesizing these molecules is the introduction of two bulky trimethylsilyl groups onto a single carbon atom adjacent to a hydroxyl group. Catalytic routes are being explored to overcome the steric hindrance and to control the reactivity of the intermediates.

One promising, though not yet fully explored for this specific target, catalytic approach involves the double silylation of carbonyl compounds. Research into nickel-catalyzed double silylation of various carbonyl compounds has shown the potential for forming 1,2-disilyl species, which are direct precursors to the desired carbinol structure. thieme-connect.de While this methodology has been demonstrated with specialized silylating agents like 1,2-bis(dimethylsilyl)carborane, its adaptation to more common reagents such as hexamethyldisilane (B74624) in the presence of a suitable catalyst could provide a direct route to 1,1-bis(trimethylsilyl)alkan-1-ols from the corresponding aldehydes.

Another significant avenue involves the catalytic reduction and silylation of carboxylic acid derivatives, such as esters. Lanthanide complexes, for instance, have emerged as powerful catalysts for the reduction of esters. mdpi.com The integration of a subsequent or concurrent silylation step within a catalytic cycle could offer a streamlined synthesis from readily available starting materials. The oxophilicity of lanthanide catalysts can facilitate the initial interaction with the ester carbonyl, paving the way for reductive transformations. wikipedia.orgnih.gov

The hydrosilylation of acylsilanes presents a more direct catalytic route to the target carbinol structure. This reaction, in principle, involves the addition of a second silyl group to the carbonyl of an acylsilane, followed by reduction of the carbonyl to a hydroxyl group. Rhenium-catalyzed hydrosilylation of carbonyl compounds has been documented, suggesting that similar catalytic systems could be adapted for the specific transformation of α-silyl ketones to the desired 1,1-bis(silyl)carbinols. mdpi.com

Furthermore, the Brook rearrangement, an intramolecular migration of a silyl group from carbon to oxygen, is a fundamental process in organosilicon chemistry that can be catalytically influenced. thieme-connect.dewikipedia.orgorganic-chemistry.org In the context of synthesizing 1,1-bis(silyl)carbinols, a catalytic system could potentially promote a tandem reaction sequence involving silylation and a controlled Brook or retro-Brook rearrangement to construct the desired framework.

While direct catalytic methods for the synthesis of this compound are still under development, the combination of these emerging strategies holds significant promise. The following tables summarize hypothetical catalytic systems and conditions based on analogous reactions reported in the literature, providing a roadmap for future research in this area.

Table 1: Hypothetical Catalytic Systems for the Synthesis of 1,1-Bis(trimethylsilyl)alkan-1-ols

Catalyst SystemSubstrateSilylating AgentSolventTemperature (°C)Potential Yield (%)
[Ni(cod)₂]/PCy₃OctanalHexamethyldisilaneToluene80-11060-80
[Rh(cod)Cl]₂/dppfOctanoyl chlorideTrimethylsilaneTHF25-6050-75
La[N(SiMe₃)₂]₃Methyl octanoateTrimethylsilaneHexane25-8065-85
Re₂(CO)₁₀1-(Trimethylsilyl)octan-1-oneTrimethylsilaneDichloromethane2570-90

Table 2: Detailed Research Findings on Analogous Catalytic Silylations

CatalystSubstrate TypeReaction TypeKey FindingsReference
Nickel(0) complexesAldehydes, KetonesDouble SilylationCatalyzes the addition of two silicon atoms across a carbonyl group using a specialized disilane (B73854) reagent. thieme-connect.de
Lanthanide amidesEstersReductive SilylationEfficiently catalyzes the reduction of esters, which could be coupled with a silylation step. mdpi.com
Rhenium carbonylsCarbonyl compoundsHydrosilylationEffective for the reduction of carbonyls to alcohols via hydrosilylation, a potential step in the synthesis of the target molecule. mdpi.com
Baseα-Silyl carbinolsBrook RearrangementCatalyzes the intramolecular migration of a silyl group, a key transformation in the chemistry of silylated carbinols. organic-chemistry.org

Mechanistic Elucidation of Transformations Involving 1,1 Bis Trimethylsilyl Octan 1 Ol and Representative Bis Trimethylsilyl Carbinols

The Brook Rearrangement and its Reverse: A Cornerstone of α-Silyl Alcohol Reactivity.wikipedia.orgorganic-chemistry.org

The Brook rearrangement is a fundamental intramolecular migration of a silyl (B83357) group from carbon to oxygen. organic-chemistry.orgsynarchive.com First reported by Adrian G. Brook, this reaction is a cornerstone of α-silyl alcohol reactivity. wikipedia.orgsynarchive.com The primary driving force for this transformation is the formation of a thermodynamically stable silicon-oxygen bond at the expense of a weaker silicon-carbon bond. organic-chemistry.org The reverse process, termed the retro-Brook rearrangement, involves the migration of a silyl group from an oxygen atom to a carbon atom and is also a known phenomenon in organosilicon chemistry. wikipedia.org

The Brook rearrangement can proceed through either an anionic or a radical mechanism, depending on the reaction conditions. wikipedia.orgacs.org

The anionic Brook rearrangement is the more common pathway and is typically initiated by a base. wikipedia.orgorganic-chemistry.org The mechanism involves the deprotonation of the hydroxyl group to form an alkoxide. organic-chemistry.org This is followed by an intramolecular nucleophilic attack of the resulting oxygen anion on the adjacent silicon atom, forming a pentacoordinate silicon intermediate. organic-chemistry.orgyoutube.com Subsequent cleavage of the silicon-carbon bond results in a carbanion and a silyl ether. organic-chemistry.org In the presence of a proton source, this carbanion is rapidly and often irreversibly protonated to yield the final silyl ether product. gelest.com

The radical Brook rearrangement is an alternative pathway that occurs under radical-forming conditions. acs.orgnih.gov This mechanism involves the generation of an α-silyl alkoxyl radical, for instance, through the photolysis of corresponding nitrite (B80452) esters or by treatment of the α-silyl alcohol with reagents like lead tetraacetate. acs.orgnih.gov The generated alkoxyl radical can then undergo a rearrangement to form a more stable α-silyloxy carbon radical. acs.org The evolution of these α-silyl alkoxyl radicals is significantly influenced by resonance stabilization; if stabilization is possible, they tend to undergo α-silyl fragmentation, while in other cases, they are more prone to undergo the radical Brook rearrangement. acs.orgnih.gov

The kinetics and regioselectivity of the Brook rearrangement are highly sensitive to the nature of the substituents attached to both the carbon and silicon atoms. gelest.com

Electron-withdrawing groups attached to the carbinol carbon can significantly accelerate the rate of the anionic Brook rearrangement. organic-chemistry.org This is because these substituents stabilize the negative charge on the resulting carbanion intermediate, thus facilitating its formation. organic-chemistry.orggelest.com Conversely, electron-donating groups on the carbon atom tend to slow down the rearrangement. gelest.com The stability of the formed carbanion is a key factor; for instance, a phenylthio group has been shown to stabilize an adjacent carbanion more effectively than a trimethylsilyl (B98337) group, leading to a faster rearrangement. core.ac.uk

The nature of the base and the solvent also plays a crucial role. gelest.comnih.gov Stronger bases can lead to the formation of the silyl ether byproduct through a base-mediated Brook rearrangement. nih.gov The choice of solvent can also influence the reaction; for example, polar solvents like THF can destabilize the initial alkoxide and shift the equilibrium towards the formation of the silyl ether. organic-chemistry.org

Substituent Effect on Anionic Brook Rearrangement
Electron-withdrawing groups on carbon: Accelerate the reaction by stabilizing the carbanion intermediate. organic-chemistry.orggelest.com
Electron-donating groups on carbon: Decelerate the reaction. gelest.com
Polar solvents (e.g., THF): Can shift the equilibrium towards the silyl ether product. organic-chemistry.org
Counterions that form strong ion pairs with oxygen (e.g., Li+): Can favor the reverse (retro-Brook) rearrangement. organic-chemistry.org

The stereochemistry of the Brook rearrangement has been a subject of detailed investigation, revealing specific outcomes at both the silicon and carbon centers.

During the silyl migration, if the silicon atom is a chiral center, the rearrangement proceeds with retention of configuration at the silicon. wikipedia.orggelest.comrsc.org This has been experimentally demonstrated by observing the stereochemistry of the recovered silane (B1218182) after the rearrangement. wikipedia.org

In contrast, if the carbon atom to which the silyl group is attached is a chiral center, the rearrangement typically occurs with inversion of configuration at this carbon. wikipedia.orggelest.com This stereospecificity provides a valuable tool for controlling the stereochemical outcome of reactions involving α-silyl alcohols.

Stereochemical Outcome of the Brook Rearrangement
At a chiral silicon center: Retention of configuration. wikipedia.orggelest.comrsc.org
At a chiral carbon center: Inversion of configuration. wikipedia.orggelest.com

Exploration of Other Rearrangement and Elimination Pathways.gelest.comthieme-connect.de

While the wikipedia.orgorganic-chemistry.org-Brook rearrangement is the most common transformation for α-silyl carbinols, other rearrangement and elimination pathways are also known. These include longer-range silyl migrations, such as wikipedia.orgcore.ac.uk, wikipedia.orgacs.org, and wikipedia.orgthieme-connect.de-Brook rearrangements. gelest.comthieme-connect.deacs.org

For instance, the 1,3-Brook rearrangement of β-silylated carbinols is a key step in Peterson alkenations. thieme-connect.de In some cases, tandem reactions can be designed where the carbanion formed after the initial silyl migration is trapped by an electrophile, leading to more complex molecular architectures. organic-chemistry.orgthieme-connect.de

Elimination reactions can also compete with or follow the Brook rearrangement. For example, the treatment of α,β-dihydroxysilanes with a base can lead to the stereoselective formation of E-siloxyalkenes through a Brook rearrangement followed by elimination. gelest.com

Nucleophilic Reactivity and Electrophilic Activation of the Carbinol Center.wikipedia.orgorganic-chemistry.org

The carbinol center of 1,1-bis(trimethylsilyl)octan-1-ol possesses both nucleophilic and electrophilic character, which can be exploited in various transformations.

The hydroxyl group can act as a nucleophile. The initial step in the base-catalyzed Brook rearrangement is the deprotonation of this hydroxyl group to form a nucleophilic alkoxide. wikipedia.orgorganic-chemistry.org This alkoxide then initiates the intramolecular attack on the silicon atom. organic-chemistry.org

Conversely, the carbinol center can be activated to react with electrophiles. The carbanion generated during the Brook rearrangement is a potent nucleophile and can be trapped by a variety of electrophiles other than a proton. organic-chemistry.orgthieme-connect.de This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the carbinol carbon. organic-chemistry.org For example, reacting the intermediate carbanion with alkyl halides or disulfides can lead to complex silyl enol ethers. gelest.com

Investigation of Cleavage Reactions and Bond Redistributions Involving Si-C and Si-O Bonds.organic-chemistry.orgnih.gov

The chemistry of this compound is fundamentally characterized by the cleavage and redistribution of its silicon-carbon (Si-C) and silicon-oxygen (Si-O) bonds.

The Brook rearrangement itself is a prime example of such a process, involving the cleavage of a Si-C bond and the formation of a Si-O bond. organic-chemistry.org The driving force for this is the significantly higher thermodynamic stability of the Si-O bond compared to the Si-C bond. organic-chemistry.org

In the retro-Brook rearrangement, the opposite occurs: a Si-O bond is cleaved, and a Si-C bond is formed. wikipedia.org This process can be favored under specific conditions, such as when using counterions that form strong ion pairs with the oxygen atom, like lithium. organic-chemistry.org

Furthermore, cleavage of C-C bonds can also be observed in related systems, often mediated by transition metals, leading to significant skeletal rearrangements of the molecule. nih.gov In the context of sugar chemistry on certain catalysts, selective C-C bond cleavage can occur through mechanisms that are distinct from classical retro-aldol condensations. nih.gov

Strategic Synthetic Applications and Functional Group Interconversions of Bis Trimethylsilyl Carbinols in Complex Molecular Synthesis

Role as Versatile Building Blocks for the Construction of Diverse Organic Scaffolds

1,1-Bis(trimethylsilyl)octan-1-ol serves as a valuable precursor for the generation of a nucleophilic α-silyl carbanion. The deprotonation of the hydroxyl group, followed by a Brook rearrangement, or direct deprotonation of the analogous bis(trimethylsilyl)methane (B1329431) derivative, can generate a lithium or magnesium salt that acts as a powerful nucleophile. This carbanion, representing a masked formyl anion or a more complex octanoyl anion equivalent, can react with a wide range of electrophiles. This reactivity allows for the construction of more complex carbon skeletons, making it a versatile building block for introducing an eight-carbon chain with subsequent functionality.

The true versatility of building blocks like this compound lies in the array of transformations available to the core structure. The dual silyl (B83357) groups and the hydroxyl group can be manipulated to reveal different functionalities, enabling the synthesis of diverse organic scaffolds from a single starting material.

Starting MaterialReagentProduct FunctionalityApplication
This compoundBase (e.g., n-BuLi), then Electrophile (E+)C-E Bond FormationIntroduction of various functional groups at the C1 position.
This compoundOxidizing Agent (e.g., PCC, Swern)α,α-Bis(trimethylsilyl)ketonePrecursor for further nucleophilic additions or rearrangements.
This compoundAcid or BaseAlkeneFormation of vinylsilanes or terminal alkenes (see Sec. 4.2).

Generation of Olefinic Compounds via Elimination Pathways (e.g., Peterson-Type)

One of the most significant applications of β-hydroxysilanes is the Peterson olefination, a powerful method for the stereoselective synthesis of alkenes. organic-chemistry.orgwikipedia.org this compound is an ideal substrate for this reaction class. The reaction involves the addition of an organometallic reagent to a ketone or aldehyde, which in this case is reversed; the α-silyl carbanion derived from the bis(silyl)octane backbone attacks a carbonyl compound. The resulting β-hydroxysilane intermediate can then be subjected to elimination under either acidic or basic conditions to furnish the corresponding alkene. lscollege.ac.in

A key advantage of the Peterson olefination is that the stereochemical outcome can often be controlled. wikipedia.orglscollege.ac.in Treatment of the intermediate β-hydroxysilane with acid typically results in an anti-elimination, while base-catalyzed elimination proceeds via a syn-elimination pathway. organic-chemistry.orglscollege.ac.in This allows for the selective formation of either (E)- or (Z)-alkenes from the same precursor by separating the diastereomeric intermediates.

The reaction of the carbanion derived from the 1,1-bis(trimethylsilyl)octane system with various aldehydes and ketones would produce a range of substituted nonenes, as illustrated in the following table.

Carbonyl CompoundConditionExpected Olefin Product
FormaldehydeAcid (H+)Non-1-ene
BenzaldehydeAcid (H+)1-Phenylnon-1-ene (likely E-isomer)
BenzaldehydeBase (KH)1-Phenylnon-1-ene (likely Z-isomer)
AcetoneAcid or Base2-Methylnon-1-ene

Applications in Directed Synthesis and Tandem Reactions

The structural features of this compound lend themselves to directed reactions and tandem sequences. The hydroxyl group can act as a directing group for metallation at an adjacent position, facilitating further functionalization.

More elaborately, the α-silyl carbanion derived from this system can participate in tandem reaction sequences. A notable example is the Michael addition-Peterson olefination sequence. documentsdelivered.com In a hypothetical application, the carbanion could first act as a nucleophile in a conjugate addition to an α,β-unsaturated carbonyl compound. The resulting enolate could then be trapped intramolecularly or intermolecularly by a carbonyl group, setting the stage for a subsequent Peterson elimination to deliver a complex olefinic product in a single synthetic operation. Such tandem processes are highly valued for their efficiency in rapidly building molecular complexity.

Utilization of the Hydroxyl Group in Further Functionalizations

The hydroxyl group of this compound is a key handle for a variety of functional group interconversions, significantly expanding its synthetic utility.

Protection: The hydroxyl group can be readily protected as a silyl ether using common silylating agents like N,O-Bis(trimethylsilyl)acetamide (BSA) or trimethylsilyl (B98337) chloride (TMSCl) in the presence of a base. chemicalbook.comgelest.com This is often necessary to prevent unwanted side reactions during subsequent synthetic steps.

Oxidation: Oxidation of the secondary alcohol furnishes the corresponding α,α-bis(trimethylsilyl)ketone. researchgate.net This ketone is itself a valuable intermediate, susceptible to nucleophilic attack, which can be followed by a Brook rearrangement to generate new silyl enol ethers.

Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chlorides. This transformation enables nucleophilic substitution reactions at the C1 position.

TransformationReagent(s)Product Structure
O-SilylationN,O-Bis(trimethylsilyl)acetamide (BSA)1-trimethylsiloxy-1,1-bis(trimethylsilyl)octane
OxidationPyridinium chlorochromate (PCC)1,1-Bis(trimethylsilyl)octan-1-one
O-Tosylationp-Toluenesulfonyl chloride, Pyridine1,1-Bis(trimethylsilyl)octan-1-yl tosylate

Exploration in Annulation and Cyclization Protocols for Polycyclic Systems

The principles of the Peterson olefination can be extended to intramolecular variants to construct cyclic and polycyclic systems. For this compound to be utilized in such a strategy, the octyl chain would first need to be functionalized with a carbonyl group.

For instance, if the terminal methyl group of the octyl chain were converted to an aldehyde (e.g., via terminal olefination followed by ozonolysis or hydroboration-oxidation), an intramolecular Peterson olefination could be envisioned. Treatment of this ω-formyl-bis(trimethylsilyl)alcohol with a base would generate the α-silyl carbanion, which could then attack the aldehyde at the other end of the chain. The subsequent elimination step would result in the formation of a cyclooctene (B146475) ring. This approach provides a pathway to medium-sized rings, which are often challenging to synthesize using other methods. The stereochemical control inherent in the Peterson elimination could also be exploited to influence the geometry of the newly formed double bond within the ring system. organic-chemistry.org

Computational and Theoretical Chemical Investigations of Bis Trimethylsilyl Carbinol Systems

Quantum Chemical Characterization of Electronic Structure and Bonding Nature

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and the nature of chemical bonds within a molecule. In the case of bis(trimethylsilyl)carbinol systems, these calculations reveal the intricate electronic environment shaped by the presence of multiple silicon atoms.

The core of 1,1-Bis(trimethylsilyl)octan-1-ol features a central carbinol carbon bonded to a hydroxyl group, an octyl chain, and two trimethylsilyl (B98337) groups. The trimethylsilyl ([-Si(CH₃)₃]) groups are known for their significant steric bulk and their electron-donating properties through σ-donation. This electronic effect influences the polarity and reactivity of the adjacent bonds. The silicon-carbon (Si-C) bonds are polarized towards the more electronegative carbon atom. The carbon-oxygen (C-O) bond of the alcohol is also highly polarized, and the presence of the electron-releasing silyl (B83357) groups can modulate the electron density on the carbinol carbon and the hydroxyl oxygen.

Natural Bond Orbital (NBO) analysis is a computational technique that can be used to study the delocalization of electron density and donor-acceptor interactions within a molecule. In a system like 1,1-bis(trimethylsilyl)methanol, a simpler analogue, NBO analysis would likely show hyperconjugative interactions between the σ(C-Si) bonding orbitals and the σ*(C-O) antibonding orbital, contributing to the stability of the molecule.

To illustrate the type of data obtained from such calculations, the following table presents hypothetical optimized geometric parameters and Mulliken population analysis for 1,1-bis(trimethylsilyl)methanol, calculated at the B3LYP/6-31G(d) level of theory. Note: This data is illustrative for a model compound, as specific computational studies on this compound were not found in the public literature.

ParameterValue
C-O Bond Length (Å)1.435
C-Si Bond Length (Å)1.910
O-H Bond Length (Å)0.965
Si-C-Si Bond Angle (°)115.2
O-C-Si Bond Angle (°)108.5
Mulliken Charge on Carbinol C+0.15
Mulliken Charge on O-0.65
Mulliken Charge on Si+0.45

Molecular Dynamics and Conformational Analysis of Sterically Congested Carbinols

Due to the presence of two bulky trimethylsilyl groups and a long octyl chain, this compound can adopt a multitude of conformations. The rotational barriers around the C-C and C-Si single bonds determine the accessibility of these different spatial arrangements. Molecular Dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of such sterically hindered carbinols.

MD simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. By simulating the molecule at a given temperature, it is possible to observe the transitions between different conformational states and to identify the most stable (lowest energy) conformers. These simulations can reveal how the bulky trimethylsilyl groups restrict the rotation of the octyl chain and the hydroxyl group, leading to a set of preferred conformations.

The results of a conformational analysis can be presented as a potential energy surface, where the energy of the molecule is plotted as a function of one or more dihedral angles. The minima on this surface correspond to stable conformers. The following table provides an illustrative example of the relative energies of different conformers of a bis(trimethylsilyl)carbinol, where the dihedral angles of the silyl groups are varied.

ConformerSi-C-C-Si Dihedral Angle (°)Relative Energy (kcal/mol)
Anti-periplanar1800.00
Gauche601.5
Eclipsed05.0

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying intermediate structures, and characterizing the high-energy transition states that connect reactants to products. For a reaction involving this compound, such as its use in a nucleophilic addition, computational modeling can provide a detailed, step-by-step description of the reaction mechanism.

By calculating the potential energy surface for a given reaction, chemists can locate the minimum energy path from reactants to products. The highest point along this path is the transition state, which represents the energy barrier that must be overcome for the reaction to occur. The geometry of the transition state provides crucial information about the bonding changes during the reaction. For instance, in a reaction where the hydroxyl group of the carbinol acts as a nucleophile, computational modeling can determine the precise geometry of the approach to the electrophile and the extent of bond formation in the transition state.

Techniques such as the Synchronous Transit-Guided Quasi-Newton (STQN) method are often employed to locate transition state structures. Once a transition state is found, frequency calculations are performed to confirm that it is a true saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

The following table illustrates a hypothetical reaction profile for the addition of a bis(trimethylsilyl)carbinol to a carbonyl compound, showing the relative energies of the key species.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsCarbinol + Carbonyl0.0
Transition StateC-O bond partially formed+15.2
ProductAdduct-5.8

Predictive Studies for Reactivity, Selectivity, and Thermodynamic Stability

A significant advantage of computational chemistry is its predictive power. By calculating various molecular properties, it is possible to predict the reactivity, selectivity, and thermodynamic stability of compounds like this compound without synthesizing them.

Reactivity can often be rationalized using Frontier Molecular Orbital (FMO) theory. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators. A high HOMO energy suggests a good electron donor (nucleophile), while a low LUMO energy indicates a good electron acceptor (electrophile). The HOMO-LUMO gap can provide a qualitative measure of the kinetic stability of the molecule. For this compound, the electron-donating silyl groups are expected to raise the HOMO energy, enhancing its nucleophilicity.

Computational methods can also predict the selectivity of a reaction, such as regioselectivity or stereoselectivity. By comparing the activation energies of different possible reaction pathways, the most favorable pathway leading to the major product can be determined. For a chiral molecule, computational modeling can predict which diastereomer will be formed preferentially.

The thermodynamic stability of a molecule can be assessed by calculating its heat of formation or Gibbs free energy of formation. These values can be used to determine the position of equilibrium in a reaction and to compare the relative stabilities of different isomers.

The following table provides illustrative predictive data for a model bis(trimethylsilyl)carbinol system.

PropertyPredicted Value
HOMO Energy (eV)-9.5
LUMO Energy (eV)+1.2
HOMO-LUMO Gap (eV)10.7
Calculated Heat of Formation (kcal/mol)-150.5

Advanced Research Directions and Future Perspectives in Bis Trimethylsilyl Carbinol Chemistry

Innovations in Asymmetric Synthesis of Chiral Silylated Alcohols

The creation of chiral silylated alcohols, which are valuable building blocks in organic synthesis, is a significant area of ongoing research. The focus is on developing catalytic enantioselective methods that allow for the precise control of stereochemistry. rsc.org

Recent breakthroughs include the use of chiral catalysts to facilitate the asymmetric silylation of alcohols. researchgate.net For instance, chiral guanidine (B92328) catalysts have proven effective in the kinetic resolution of racemic alcohols through silylation, achieving high selectivity with low catalyst loading. researchgate.net Another innovative approach involves the desymmetrization of meso-diols using enantioselective silylation, which yields chiral monosilyl ethers in good yields and high selectivity. researchgate.net

Researchers are also exploring the combination of chiral and achiral Lewis basic catalysts to improve the efficiency of enantioselective silylation of diols. This dual-catalyst strategy has been shown to significantly reduce reaction times and catalyst loadings. nih.gov Furthermore, organocatalytic methods are being developed for the asymmetric synthesis of Si-stereogenic silyl (B83357) ethers, which involves the creation of a chiral center at the silicon atom itself. acs.org These advancements are crucial for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. acs.org

A summary of representative catalytic systems for asymmetric silylation is presented below:

Catalyst TypeReactionKey Features
Chiral GuanidineKinetic resolution of racemic alcoholsHigh selectivity (s-values up to 89) with low catalyst loading (0.5 mol%). researchgate.net
Chiral Phosphoric AcidDesymmetrization of diolsEnables asymmetric silyl ether formation from phenol (B47542) derivatives. researchgate.net
Dual Lewis Base SystemEnantioselective mono-silylation of diolsReduces reaction times and catalyst loadings by using a combination of chiral and achiral catalysts. nih.gov
Imidodiphosphorimidate (IDPi)Organocatalytic desymmetrizationCreates Si-stereogenic silyl ethers through a C-C bond-forming desymmetrization. acs.org

Development of Green Chemical Methodologies for Sustainable Production

In line with the principles of green chemistry, there is a significant push to develop more sustainable methods for producing organosilanes, including bis(trimethylsilyl)carbinols. oboloo.com The goal is to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.org

A key area of focus is the replacement of precious metal catalysts, such as platinum, with more earth-abundant and environmentally friendly alternatives like iron, cobalt, or nickel for hydrosilylation reactions. nih.gov While challenges remain concerning the air and moisture sensitivity of some of these newer catalysts, recent developments include air- and water-stable cobalt-based catalysts that can be prepared from readily available materials. nih.gov These catalysts operate under mild conditions and can be used in green solvents, representing a significant step towards sustainable production. nih.gov

Flow chemistry is another promising approach for the green synthesis of organosilanes. sci-hub.se Flow microreactor systems allow for rapid and efficient reactions, often at room temperature, with precise control over reaction conditions. This can lead to higher yields, reduced waste, and safer processes compared to traditional batch methods. sci-hub.se For example, the functionalization of hydrosilanes using organolithium reagents has been successfully demonstrated in a flow system, completing reactions within a minute. sci-hub.se

The principles of green chemistry being applied to organosilane synthesis include:

Waste Prevention: Designing syntheses to minimize the generation of waste. oboloo.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org

Use of Renewable Feedstocks: Utilizing renewable resources instead of depleting ones. oboloo.com

Catalysis: Employing catalytic reagents over stoichiometric ones to reduce waste. acs.org

Safer Solvents and Auxiliaries: Reducing or eliminating the use of hazardous solvents and other auxiliary substances. silicycle.com

Integration with High-Throughput Experimentation and Automated Synthesis

High-throughput experimentation (HTE) and automated synthesis are revolutionizing chemical research by allowing for the rapid screening of reaction conditions and the synthesis of large libraries of compounds. nih.govyoutube.com These technologies are being increasingly applied to organosilicon chemistry to accelerate the discovery of new reactions and optimize existing processes. youtube.com

Automated synthesis platforms can perform entire synthetic sequences with minimal human intervention, leading to increased speed, efficiency, and reproducibility while reducing the risk of human error. merckmillipore.com These systems can be used for a variety of reactions relevant to bis(trimethylsilyl)carbinol chemistry, including silyl protection and deprotection. merckmillipore.com For instance, automated systems using pre-filled reagent cartridges can streamline the synthesis and purification of products. merckmillipore.com

The integration of HTE with automated synthesis allows for the parallel execution of a large number of experiments on a small scale. youtube.com This is particularly useful for optimizing reaction parameters such as catalysts, solvents, and temperatures. nih.gov The large datasets generated from HTE are also well-suited for training machine learning algorithms, which can further accelerate the discovery of new molecular structures and reaction methodologies. youtube.com A recent study demonstrated the use of 3D-printed microfluidic devices for the automated silylation of flavonoids, showing a significant increase in efficiency compared to traditional batch methods. nih.gov

Exploration of Novel Silicon-Based Chemical Precursors for Advanced Applications

Research into novel silicon-based precursors is essential for expanding the range of accessible organosilicon compounds and their applications. jst.go.jp Scientists are designing and synthesizing new precursors to create materials with tailored properties for use in fields such as ceramics, electronics, and medicine. jst.go.jpnih.gov

One area of exploration is the development of preceramic polymers, such as poly(organosiloxanes) and poly(organosilazanes), which can be converted into high-performance ceramic materials through thermolysis. jst.go.jpmdpi.com The molecular structure of the precursor directly influences the composition and properties of the final ceramic, allowing for the creation of materials with high thermal stability and specific mechanical properties. jst.go.jp

Another approach involves the synthesis of completely new classes of silicon-based compounds that have no carbon analogues. nih.gov This "sila-substitution" or "carbon/silicon switch" can lead to molecules with unique biological activities, making them of interest for drug design. nih.gov The development of versatile silyl esters as protecting groups has also broadened the synthetic possibilities for creating complex, multifunctional catalytic structures. nih.gov

Examples of advanced applications stemming from novel silicon precursors include:

Polymer-Derived Ceramics (PDCs): Used to create materials with enhanced thermomechanical properties, suitable for high-temperature applications. jst.go.jp

Drug Design: Synthesizing silicon analogues of known drugs to create new therapeutic agents. nih.gov

Catalyst Supports: Using organosilicon compounds like silsesquioxanes as well-defined supports for catalysts. nih.gov

Functional Nanomaterials: Developing specialized silica (B1680970) gels for applications in chemical synthesis, purification, and drug delivery. researchgate.net

Bridging Fundamental Research to Broader Chemical Sciences

The fundamental research being conducted on bis(trimethylsilyl)carbinols and related organosilicon compounds has far-reaching implications for the broader chemical sciences. researchgate.net These compounds serve as crucial building blocks and intermediates in a wide range of synthetic processes. researchgate.net

In medicinal chemistry, organosilicon compounds are being explored for their potential as new therapeutic agents. nih.gov The unique chemical and physical properties of silicon can be leveraged to design molecules with improved efficacy and pharmacokinetic profiles. nih.gov The development of automated synthesis techniques for silylated molecules further accelerates drug discovery by enabling the rapid generation of compound libraries for screening. nih.govresearchgate.net

In materials science, silicon-based compounds are at the heart of numerous advanced materials. researchgate.net Organosilicon polymers are precursors to high-performance ceramics, and silsesquioxanes and other silicon-based cages are used as molecular building blocks for functional materials. jst.go.jpnih.gov The flexible nature of siloxane bonds in many of these compounds allows for the creation of materials with unique properties, distinguishing them from carbon-based materials. nih.gov

The versatility of organosilicon chemistry ensures its continued importance in bridging fundamental research with practical applications, driving innovation across multiple scientific and industrial sectors. researchgate.networdpress.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1,1-Bis(trimethylsilyl)octan-1-OL with high yield and purity?

  • Methodological Answer : The compound can be synthesized via silylation of octan-1-ol using trimethylsilyl chloride (Me₃SiCl) in the presence of a base (e.g., triethylamine or pyridine). Key steps include:

  • Dissolving octan-1-ol in anhydrous tetrahydrofuran (THF) under inert atmosphere.
  • Adding Me₃SiCl dropwise at 0°C to minimize side reactions.
  • Stirring at room temperature for 12–24 hours, followed by quenching with ice-cold water.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
    • Critical Considerations : Steric hindrance from trimethylsilyl groups may reduce reaction efficiency; excess Me₃SiCl and prolonged reaction times are often required. Monitor progress using thin-layer chromatography (TLC) .

Q. How should researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • X-ray Crystallography : Resolve the molecular structure by growing single crystals via slow evaporation in hexane. Analyze bond lengths (e.g., C–Si bonds ≈ 1.85–1.90 Å) and angles (e.g., Si–C–C ≈ 109.5°) to confirm stereochemistry .
  • NMR Spectroscopy : Use ¹³C NMR to identify trimethylsilyl groups (δ ~0–10 ppm for Si(CH₃)₃) and hydroxyl protons (δ ~1–2 ppm, broad). Compare with literature data for analogous silylated alcohols .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .
  • Fire Safety : Store away from ignition sources (flash point ≈ 80°C, similar to 1-octanol). Use CO₂ or dry chemical extinguishers for fires .
  • Spill Management : Absorb leaks with inert materials (e.g., silica gel) and dispose as hazardous waste .

Advanced Research Questions

Q. How do steric effects from trimethylsilyl groups influence the reactivity of this compound in organometallic reactions?

  • Methodological Answer :

  • Steric Hindrance Analysis : Compare reaction outcomes with non-silylated analogs. For example, in hafnium-catalyzed reactions, bulky trimethylsilyl groups inhibit dimerization (as seen in hafnium-furanone complexes) by blocking coordination sites .
  • Kinetic Studies : Use NMR to monitor reaction rates. Reduced reactivity in coupling reactions (e.g., with CO₂) may arise from hindered access to the hydroxyl group .

Q. What methodologies are effective in analyzing the thermal stability of this compound under varying experimental conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen. Decomposition temperatures (Td) >150°C suggest stability for high-temperature applications .
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions and exothermic/endothermic events (e.g., melting points, degradation).

Q. How can researchers resolve contradictions in spectroscopic data for this compound across studies?

  • Methodological Answer :

  • Cross-Validation : Combine X-ray crystallography, ¹H/¹³C NMR, and IR spectroscopy. For example, discrepancies in hydroxyl proton shifts may arise from solvent polarity; use deuterated solvents consistently .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

Data Contradiction Analysis

Q. Why do studies report varying yields in silylation reactions of this compound?

  • Methodological Answer :

  • Reaction Optimization : Test bases (e.g., Et₃N vs. pyridine) and solvents (THF vs. DCM). Lower yields in polar solvents may result from incomplete silylation due to competing hydrolysis .
  • Side Reaction Mitigation : Use molecular sieves to scavenge water. Monitor byproducts (e.g., Me₃SiOH) via GC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.